molecular formula C23H21NO B5000914 4,4-Diphenyl-2-propyl-1,3-benzoxazine

4,4-Diphenyl-2-propyl-1,3-benzoxazine

Cat. No.: B5000914
M. Wt: 327.4 g/mol
InChI Key: ZZHKRBIGLRIGMW-UHFFFAOYSA-N
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Description

4,4-Diphenyl-2-propyl-1,3-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family. Benzoxazines are known for their unique ring structure, which includes an oxygen and nitrogen atom. These compounds have garnered significant interest due to their versatile applications in various fields, including polymer science, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Diphenyl-2-propyl-1,3-benzoxazine typically involves the reaction of o-aminophenol with aldehydes or ketones in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the benzoxazine ring. Common reaction conditions include:

    Temperature: 60-100°C

    Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid

    Solvents: Polar solvents like ethanol or methanol

Industrial Production Methods

Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4,4-Diphenyl-2-propyl-1,3-benzoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the benzoxazine ring to a dihydrobenzoxazine.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols

Major Products

The major products formed from these reactions include substituted benzoxazines, quinone derivatives, and dihydrobenzoxazines.

Scientific Research Applications

4,4-Diphenyl-2-propyl-1,3-benzoxazine has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polybenzoxazines, which are high-performance polymers with excellent thermal and mechanical properties.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug delivery systems and as a scaffold for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its stability and versatility.

Mechanism of Action

The mechanism of action of 4,4-Diphenyl-2-propyl-1,3-benzoxazine involves its interaction with various molecular targets and pathways. The compound can undergo ring-opening polymerization, leading to the formation of polybenzoxazines. These polymers exhibit unique properties such as low water absorption, high thermal stability, and excellent mechanical strength. Additionally, the benzoxazine ring can interact with biological targets, potentially inhibiting enzymes or disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Diphenyl-2-methyl-1,3-benzoxazine
  • 4,4-Diphenyl-2-ethyl-1,3-benzoxazine
  • 4,4-Diphenyl-2-butyl-1,3-benzoxazine

Uniqueness

4,4-Diphenyl-2-propyl-1,3-benzoxazine stands out due to its specific propyl substitution, which imparts unique properties such as enhanced solubility and reactivity compared to its methyl, ethyl, and butyl counterparts. This makes it particularly valuable in applications requiring precise control over polymer properties and biological activity.

Properties

IUPAC Name

4,4-diphenyl-2-propyl-1,3-benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO/c1-2-11-22-24-23(18-12-5-3-6-13-18,19-14-7-4-8-15-19)20-16-9-10-17-21(20)25-22/h3-10,12-17H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHKRBIGLRIGMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(C2=CC=CC=C2O1)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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